(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Overview
Description
(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thioxothiazolidinylidene moiety, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thioxothiazolidinone ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thioxothiazolidinone core.
Aldol condensation: The thioxothiazolidinone intermediate undergoes an aldol condensation with 4-hydroxybenzaldehyde to form the corresponding (Z)-configured product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thioxothiazolidinone moiety is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Benzothiazoles: These compounds have a similar benzothiazole ring structure and exhibit diverse biological activities.
Uniqueness
(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is unique due to its combination of a thioxothiazolidinone moiety with a hydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(Z)-[3-(4-hydroxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c1-23-17(22)12-4-2-11(3-5-12)10-15-16(21)19(18(24)25-15)13-6-8-14(20)9-7-13/h2-10,20H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKEIYUCWRZRA-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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